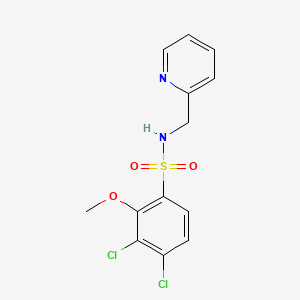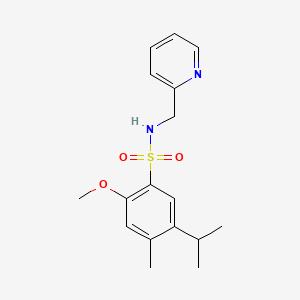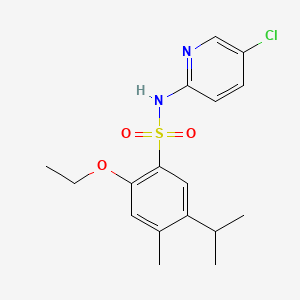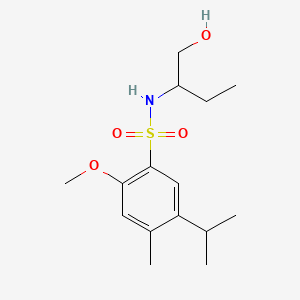![molecular formula C13H21NO5S B603089 Bis(2-hydroxyethyl)[(2-ethoxy-5-methylphenyl)sulfonyl]amine CAS No. 1206087-43-5](/img/structure/B603089.png)
Bis(2-hydroxyethyl)[(2-ethoxy-5-methylphenyl)sulfonyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-hydroxyethyl)[(2-ethoxy-5-methylphenyl)sulfonyl]amine is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This specific compound is characterized by the presence of ethoxy, hydroxyethyl, and methyl groups attached to a benzenesulfonamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl)[(2-ethoxy-5-methylphenyl)sulfonyl]amine typically involves the following steps:
Starting Materials: The synthesis begins with 5-methylbenzenesulfonyl chloride.
Ethoxylation: The first step involves the ethoxylation of the sulfonyl chloride to introduce the ethoxy group.
Amination: The ethoxylated intermediate is then reacted with diethanolamine to introduce the bis(2-hydroxyethyl) groups.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl groups.
Reduction: Reduction reactions can occur at the sulfonamide group.
Substitution: The ethoxy and hydroxyethyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide.
Major Products
Oxidation: Oxidation of the hydroxyethyl groups can lead to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: Substitution reactions can result in the replacement of the ethoxy or hydroxyethyl groups with other functional groups.
Scientific Research Applications
Bis(2-hydroxyethyl)[(2-ethoxy-5-methylphenyl)sulfonyl]amine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of bacterial infections.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Bis(2-hydroxyethyl)[(2-ethoxy-5-methylphenyl)sulfonyl]amine involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits the synthesis of folic acid in bacteria, which is essential for their growth and replication. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby inhibiting its function and leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
- N,N-bis(2-hydroxyethyl)-4-methylbenzenesulfonamide
- 2-ethoxy-N,N-bis(2-hydroxyethyl)benzenesulfonamide
- N,N-bis(2-hydroxyethyl)-5-methylbenzenesulfonamide
Uniqueness
Bis(2-hydroxyethyl)[(2-ethoxy-5-methylphenyl)sulfonyl]amine is unique due to the presence of the ethoxy group at the 2-position and the methyl group at the 5-position on the benzenesulfonamide core. These structural features contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
CAS No. |
1206087-43-5 |
|---|---|
Molecular Formula |
C13H21NO5S |
Molecular Weight |
303.38g/mol |
IUPAC Name |
2-ethoxy-N,N-bis(2-hydroxyethyl)-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO5S/c1-3-19-12-5-4-11(2)10-13(12)20(17,18)14(6-8-15)7-9-16/h4-5,10,15-16H,3,6-9H2,1-2H3 |
InChI Key |
MDIGRDLLRGMGDL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Hydroxyethyl)[(4-pentyloxynaphthyl)sulfonyl]amine](/img/structure/B603008.png)
![{[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}(2-hydroxyethyl)amine](/img/structure/B603009.png)
![1-[(4-butoxy-3-isopropylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B603010.png)


![{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(2-pyridylmethyl)amine](/img/structure/B603017.png)
amine](/img/structure/B603018.png)
![1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B603020.png)
![1-{[3-methyl-4-(pentyloxy)phenyl]sulfonyl}-1H-pyrazole](/img/structure/B603021.png)

![1-[(3-bromo-2,4,6-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B603023.png)
![Ethyl 4-[(2,5-diethoxy-4-methylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B603025.png)
![Ethyl 4-[(4-chloro-3-methylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B603026.png)

